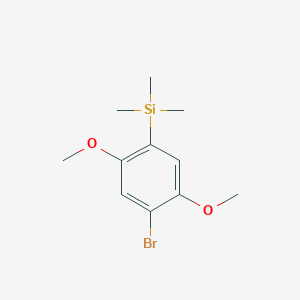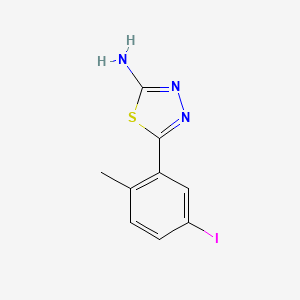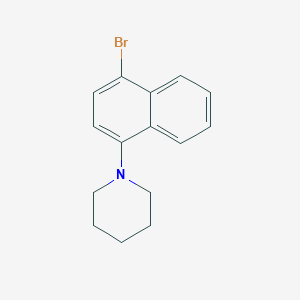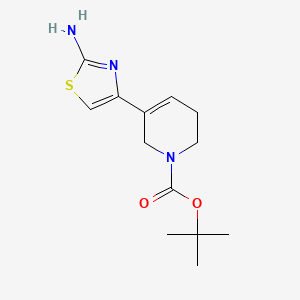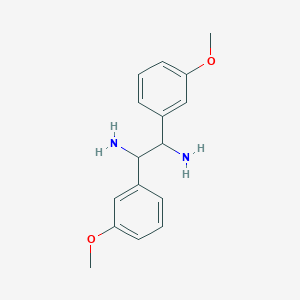![molecular formula C25H32N2O7S B13686376 N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Biphenyl Derivative Synthesis: The biphenyl core can be synthesized via Suzuki coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Use in the development of new materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide likely involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Celecoxib: A sulfonamide-based drug used as an anti-inflammatory agent.
Sulfamethoxazole: Another sulfonamide antibiotic.
Uniqueness
N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide stands out due to its complex structure, which may confer unique biological activities and chemical properties not found in simpler sulfonamides.
Propiedades
Fórmula molecular |
C25H32N2O7S |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
N-(4,5-dimethyl-1,2-oxazol-3-yl)-2-[2-(ethoxymethyl)-4-(hydroxymethyl)phenyl]-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H32N2O7S/c1-5-32-16-21-14-20(15-28)10-11-22(21)23-8-6-7-9-24(23)35(29,30)27(17-33-13-12-31-4)25-18(2)19(3)34-26-25/h6-11,14,28H,5,12-13,15-17H2,1-4H3 |
Clave InChI |
MFBKJTJSJFJLDI-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=C(C=CC(=C1)CO)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)

![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
